Germanium dichloride

Overview

Description

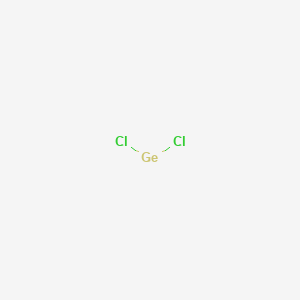

Germanium dichloride (GeCl₂) is a chemical compound featuring germanium in the +2 oxidation state. It is a pale yellow solid that is highly reactive, particularly toward moisture and oxygen . Its synthesis typically involves comproportionation, where germanium tetrachloride (GeCl₄) reacts with metallic germanium at elevated temperatures (300–430°C) under reduced pressure . Alternative methods include the decomposition of trichlorogermane (GeHCl₃) at 70°C or reduction of GeCl₄ with hydrogen at 800°C .

GeCl₂ exhibits a bent molecular structure in the gas phase, consistent with VSEPR theory, and forms stable complexes with Lewis bases like 1,4-dioxane (GeCl₂·dioxane) or N-heterocyclic carbenes (NHCs) such as IDipp·GeCl₂ . These complexes are critical for handling GeCl₂, as the pure compound rapidly hydrolyzes to Ge(OH)₂ and decomposes to germanium monoxide (GeO) upon warming . GeCl₂ also acts as a strong reducing agent in acidic solutions and participates in insertion reactions, mimicking transition-metal-like behavior .

Applications of GeCl₂ are primarily in organometallic synthesis. For example, it serves as a precursor for cationic hydride chains and three-membered ring compounds like 3-sila-1,3,2,3-digermiranes . Its reactivity enables the formation of digermanium(0) complexes (e.g., IDipp·Ge=Ge·IDipp), which are heavier analogs of disilenes .

Mechanism of Action

Target of Action

Germanium dichloride (GeCl2) is a compound featuring germanium in the +2 oxidation state It’s known that germanium compounds can interact with various biochemical processes, potentially stimulating tissue oxygenation, cleansing the body of toxins, and accelerating wound healing .

Mode of Action

It’s known that GeCl2 is quite reactive and inserts into many types of chemical bonds . This reactivity allows it to interact with a variety of molecules and structures within a cell, potentially influencing numerous biochemical processes .

Biochemical Pathways

Germanium compounds are known to have versatile pharmacodynamic characteristics, including hepato-, neuro-, and cardioprotective effects, as well as antihypoxic activity

Result of Action

Germanium compounds are known to have a wide range of biological activities, including antiviral, interferon-inducing, adaptogenic, cardio- and hepatoprotective, antitoxic, analgesic, hypotensive, and antianemic effects .

Action Environment

The action, efficacy, and stability of GeCl2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of GeCl2. Additionally, the presence of other molecules can influence the interactions of GeCl2 with its targets .

Biochemical Analysis

Biochemical Properties

Germanium dichloride has been found to be biologically active. It is involved in various biochemical processes, stimulating tissue oxygenation, helping to cleanse the body of poisons and toxins, accelerating wound healing, having a beneficial effect on blood composition, and strengthening the immune system . The biological activity of germanium coordination compounds is due mainly to the antioxidant properties of germanium .

Cellular Effects

This compound has been found to have versatile pharmacodynamic characteristics. It has been shown to have hepato-, neuro- and cardioprotective, antihypoxic activity, etc . It can affect various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the biological activity of germanium coordination compounds is due mainly to the antioxidant properties of germanium . This suggests that it may exert its effects at the molecular level through antioxidant activity, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Germanium is one of the trace elements involved in metabolic processes in the human body

Biological Activity

Germanium dichloride (GeCl₂) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article delves into the biological effects of this compound, emphasizing its mechanisms of action, applications, and relevant research findings.

Overview of Germanium Compounds

Germanium exists in various oxidation states, with this compound representing the Ge(II) state. It is often encountered in coordination complexes, such as the this compound-dioxane complex, which enhances its solubility and reactivity in biological systems . The biological activity of germanium compounds, including this compound, primarily stems from their ability to modulate immune responses and exert antioxidant effects.

Mechanisms of Biological Activity

-

Immune Modulation :

- Germanium compounds have been shown to enhance the production of interferon (IFN), a critical cytokine involved in immune responses. For instance, studies indicate that oral administration of organic germanium compounds can significantly boost serum IFN levels in animal models .

- Activation of natural killer (NK) cells and macrophages has also been documented, suggesting that germanium may play a role in cancer immunotherapy by enhancing the body’s innate immune response .

-

Antioxidant Properties :

- This compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and reducing oxidative stress. This property is particularly beneficial in protecting cellular structures from damage induced by free radicals .

- Research highlights that germanium can increase the activity of key antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), thereby contributing to cellular defense mechanisms against oxidative damage .

Research Findings and Case Studies

A summary of notable studies exploring the biological effects of germanium compounds is presented below:

| Study | Disease/Condition | Type of Germanium | Model | Biological Effect | |

|---|---|---|---|---|---|

| Jao et al. | Intestinal Cancer | Natural Organic Germanium | Sprague-Dawley Rats | Cytotoxicity | Natural organic germanium has the best preventive effect on colorectal cancer. |

| Guo et al. | Breast Cancer | Quercetin Functionalized GeNPs | MCF-7 Cells | Induces apoptosis and antioxidant effects | Qu-GeNPs effectively inhibit MCF-7 cell proliferation. |

| Gao et al. | Liver Cancer | Ge/GeO₂ | Balb/c Nude Mice & HepG2 Cells | Antioxidation & thermal energy effect | Promising for targeted photothermal/photodynamic cancer treatment. |

| Yumimoto et al. | Gastric/Breast/Pancreatic/Colorectal Cancer | Propagermanium | Cancer Cells | Inhibits inflammatory reactions | Restricts cancer development by inhibiting CCL2-CCR2 pathway. |

| Jang et al. | Lung/Liver/Thyroid Cancer | Germanium | Male F344 Rats | Not assessed directly | Significant inhibition of liver nodules and adenomas observed. |

Applications in Medicine

The biological activities of germanium compounds suggest potential applications in various medical fields:

- Cancer Therapy : The immunomodulatory effects of germanium make it a candidate for adjunct therapy in cancer treatment, enhancing the efficacy of existing treatments by boosting immune function.

- Antioxidant Supplementation : Given its ability to reduce oxidative stress, germanium could be explored as a dietary supplement to support health and prevent diseases associated with oxidative damage.

Safety and Toxicity Considerations

While germanium compounds exhibit promising biological activities, safety concerns must be addressed. High doses of inorganic germanium have been associated with renal toxicity and other adverse effects . Therefore, careful consideration regarding dosage and formulation is essential when developing therapeutic applications.

Scientific Research Applications

Chemical Properties and Preparation

Germanium dichloride is a yellow solid that can be synthesized through several methods:

- Comproportionation Reaction : By passing germanium tetrachloride (GeCl₄) over germanium metal at elevated temperatures.

- Decomposition of Trichlorogermane : Occurs when germanium reacts with hydrogen chloride.

- Hydrogen Reduction : Involves the reduction of germanium tetrachloride with hydrogen gas.

The reactions can be summarized as follows:

Semiconductor Manufacturing

This compound serves as a precursor for the production of germanium thin films used in semiconductor devices. The compound can be vaporized and deposited onto substrates through chemical vapor deposition (CVD) techniques, allowing for the fabrication of high-purity germanium layers essential for electronic components .

Catalysis

The compound plays a role in various catalytic processes. For instance, it has been utilized in reactions to synthesize organogermanium compounds, which are important in organic synthesis and materials science. The catalytic properties of this compound have been explored to enhance reaction efficiencies and lower energy requirements .

Biomedical Applications

Recent studies have indicated potential biomedical applications for germanium compounds, including this compound. Research suggests that organic derivatives of germanium exhibit biological activity, such as anti-tumor effects and immune modulation. For example, compounds derived from germanium have shown promise in treating oxidative stress-related diseases and enhancing immune responses .

Optical Applications

This compound is used to produce optical materials due to its ability to form high-quality germanium oxides. These materials are critical in the fabrication of lenses and other optical components, where precise refractive indices are required .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis and Oxide Formation

GeCl₂ undergoes hydrolysis in aqueous environments, producing germanium(II) hydroxide, which dehydrates to germanium monoxide (GeO) upon heating:

The hydrolysis rate is slower than silicon analogs due to germanium’s larger atomic size . In strongly acidic conditions, partial hydrolysis occurs, forming transient oxychlorides .

Reduction with Hydrogen

At 800°C, GeCl₂ forms via hydrogen reduction of GeCl₄:

Further reduction at 1,000°C yields germanium(I) chloride (GeCl) .

Reaction with Lithium Aluminum Hydride

GeCl₂ reacts with LiAlH₄ to produce monogermane (GeH₄), a volatile hydride:

This reaction is critical for synthesizing germanium-based semiconductors .

Trichlorogermanate Formation

With tetraethylammonium chloride, GeCl₂ forms a stable trichlorogermanate complex:

This highlights GeCl₂’s ability to act as a Lewis acid .

Dioxane Complexation

GeCl₂ stabilizes as a dioxane adduct (GeCl₂·C₄H₈O₂), synthesized via GeCl₄ reduction with tributyltin hydride:

The complex adopts a polymeric structure with bridging dioxane ligands, enabling controlled reactivity in organometallic synthesis .

Alkoxide Formation

In the presence of amines, GeCl₂ reacts with alcohols to form germanium alkoxides:

This is pivotal for creating germanium-based catalysts .

Solution Reactivity and Polymer Formation

In solution, GeCl₂ reacts with hydrides (e.g., LAlH₂, BH₃·NMe₃) to form polymeric (GeH)ₓ species:

These polymers decompose at elevated temperatures, yielding elemental germanium .

Thermodynamic Data for Key Reactions

| Reaction | ΔG (kJ/mol) at 450°C | Equilibrium Constant (K) |

|---|---|---|

| GeCl₄ + H₂ → GeCl₂ + 2HCl | -58.2 | 1.2 × 10³ |

| GeCl₂ + 2H₂O → Ge(OH)₂ + 2HCl | +12.4 | 5.6 × 10⁻² |

| GeCl₂ + 4CH₃OH → Ge(OCH₃)₄ + 2HCl | -34.7 | 8.9 × 10² |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for germanium dichloride, and how do reaction conditions influence yield and purity?

this compound is synthesized via three primary routes:

- Comproportionation : GeCl₄ vapor is passed over metallic Ge at 300°C under reduced pressure (0.1 mmHg) .

- Decomposition of trichlorogermane (GeHCl₃) : Generated from Ge and HCl, GeHCl₃ decomposes at 70°C to yield GeCl₂ .

- Reduction of GeCl₄ with H₂ : Conducted at 800°C, this method requires precise temperature control to avoid over-reduction .

Methodological Considerations :

- Use inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation.

- Monitor reaction progress via mass spectrometry or gas chromatography to optimize yield .

| Method | Temperature | Pressure | Key Challenges |

|---|---|---|---|

| Comproportionation | 300°C | 0.1 mmHg | Ge metal purity impacts yield |

| GeHCl₃ decomposition | 70°C | Ambient | Intermediate stability |

| GeCl₄ reduction | 800°C | Ambient | Competing side reactions |

Q. Which characterization techniques are critical for verifying the structural integrity of GeCl₂?

- X-ray Diffraction (XRD) : Confirms crystalline structure and purity .

- NMR Spectroscopy : Detects impurities (e.g., residual GeCl₄) in solution-phase samples .

- Mass Spectrometry : Validates molecular composition in gas-phase studies .

- Elemental Analysis : Quantifies Cl/Ge ratios to ensure stoichiometric accuracy .

Best Practices :

- Combine multiple techniques to address limitations (e.g., XRD for bulk structure, NMR for local bonding) .

- Document raw data and calibration standards to enable replication .

Q. How should GeCl₂ be handled and stored to prevent degradation?

- Storage : Use airtight containers under inert gas (e.g., N₂) to avoid hydrolysis, which forms Ge(OH)₂ .

- Handling : Conduct reactions in gloveboxes with <0.1 ppm O₂/H₂O.

- Safety : Hydrolysis products (e.g., HCl) require fume hoods and acid-resistant equipment .

Advanced Research Questions

Q. What experimental strategies mitigate instability issues in GeCl₂ during reaction studies?

- Stabilization via Coordination : Use N-heterocyclic carbenes (NHCs) to form stable adducts (e.g., GeCl₂·dioxane) that release reactive GeCl₂ in situ .

- Kinetic Control : Optimize reaction times and temperatures to prevent disproportionation into GeCl₄ and elemental Ge .

Example Workflow :

- Synthesize GeCl₂·dioxane complex .

- Characterize stability via thermogravimetric analysis (TGA).

- Decomplex under controlled conditions for targeted reactions .

Q. How can computational modeling enhance the interpretation of GeCl₂’s reactivity?

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., insertion into C–Cl bonds) and compare with experimental outcomes .

- Molecular Dynamics (MD) : Simulate solvent effects on GeCl₂ stability in HCl solutions .

Integration with Experimentation :

- Validate computational models using spectroscopic data (e.g., comparing predicted vs. observed vibrational frequencies) .

- Use open-source software (e.g., ORCA, Gaussian) with documented input parameters for reproducibility .

Q. How should researchers address contradictions in spectral data (e.g., mass spectrometry vs. XRD)?

- Hypothesis Testing : Replicate experiments using independent methods (e.g., electron diffraction vs. XRD) to confirm structural assignments .

- Error Analysis : Quantify instrument precision (e.g., mass spec resolution) and environmental variables (e.g., humidity) .

Case Study :

- GeCl₂ generated via comproportionation showed discrepancies in gas-phase vs. solid-state analyses. Combined electron diffraction and quadrupole mass spectrometry resolved ambiguities in sample composition .

Q. What mechanistic insights guide the design of GeCl₂-mediated reactions (e.g., insertion into substrates)?

- Intermediate Trapping : Use low-temperature NMR to detect transient species (e.g., germylenes) .

- Isotopic Labeling : Track Cl/Ge redistribution in reactions with deuterated analogs .

Example : GeCl₂ inserts into Si–Cl bonds to form Si–Ge–Cl intermediates, validated by isotopic labeling and kinetic studies .

Q. Research Design and Ethics

Q. How can a research proposal integrate GeCl₂ synthesis with broader objectives (e.g., materials science)?

- Interdisciplinary Frameworks : Link GeCl₂’s redox properties to applications in semiconductor doping or catalysis .

- Milestone Planning : Define phases (e.g., synthesis → characterization → application testing) with timelines and risk assessments .

Q. What ethical practices ensure data integrity in GeCl₂ research?

- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectra in public repositories like Zenodo) .

- Transparency : Disclose negative results (e.g., failed syntheses) to prevent publication bias .

Q. Literature Review and Data Tools

Q. What strategies optimize literature searches for GeCl₂-related studies?

Comparison with Similar Compounds

Germanium dichloride shares similarities with other group 14 dichlorides (SiCl₂, SnCl₂, PbCl₂) and transition metal dichlorides (e.g., CuCl₂). Key comparisons are summarized below:

Table 1: Comparison of GeCl₂ with Group 14 and Transition Metal Dichlorides

Key Differences

Stability and Handling :

- GeCl₂ is far more reactive than SnCl₂, requiring stabilization via coordination chemistry (e.g., NHCs or dioxane) to prevent decomposition . In contrast, SnCl₂ is relatively stable and widely used in industrial tin-plating.

- CuCl₂, a transition metal dichloride, exhibits oxidative properties and is stable under ambient conditions .

Chemical Behavior :

- GeCl₂ undergoes unique insertion reactions into E–H bonds (E = Si, Ge), forming hydride chains or cyclic compounds . SnCl₂, while also a reducing agent, primarily participates in redox reactions to form Sn(IV) species.

- CuCl₂ acts as a Lewis acid catalyst in organic reactions (e.g., Wacker process) , whereas GeCl₂’s applications are niche, focusing on low-valent germanium chemistry.

Research Findings and Recent Advances

NHC-Stabilized Complexes :

NHCs like IDipp stabilize GeCl₂, enabling the synthesis of digermanium(0) compounds and hydride chains. These complexes exhibit bond lengths shorter than those in GeCl₂·dioxane, enhancing their stability and reactivity .

Insertion Reactions :

GeCl₂ inserts into Si–H and Ge–H bonds, forming cationic hydride chains (e.g., [GeH₂–BH₃]⁻) with applications in main-group catalysis .

Three-Membered Rings : Reactions of GeCl₂ with silanes yield 3-sila-1,3,2,3-digermiranes, showcasing its ability to form strained cyclic systems .

Preparation Methods

Comproportionation of Germanium Tetrachloride and Metallic Germanium

The comproportionation reaction between germanium tetrachloride (GeCl₄) and elemental germanium (Ge) is the most widely documented method for synthesizing solid GeCl₂. This process involves heating GeCl₄ vapor over metallic germanium at 300°C under reduced pressure (0.1 mmHg) . The reaction proceeds as:

4 + \text{Ge} \rightarrow 2\text{GeCl}2

Key advantages include high purity (>99%) and direct formation of crystalline GeCl₂. However, the requirement for vacuum conditions complicates industrial scaling. A patent by CN103183375A highlights that GeCl₄ precursors for this reaction are often derived from chlorinating germanium concentrate (GeO₂) with hydrochloric acid:

2 + 4\text{HCl} \rightarrow \text{GeCl}4 + 2\text{H}_2\text{O}

Subsequent distillation purifies GeCl₄, ensuring minimal metallic impurities (<3 ppb) before comproportionation .

Thermal Decomposition of Trichlorogermane

Trichlorogermane (GeHCl₃), generated via the reaction of germanium metal with hydrogen chloride (HCl), decomposes at 70°C to yield GeCl₂ and HCl gas :

3 \rightarrow \text{GeCl}2 + \text{HCl}

This method operates at lower temperatures than comproportionation, reducing energy costs. However, GeHCl₃ synthesis requires careful control of HCl flow rates to avoid over-chlorination to GeCl₄. The byproduct HCl can be recycled, enhancing process sustainability.

Hydrogen Reduction of Germanium Tetrachloride

Hydrogen reduction of GeCl₄ at elevated temperatures offers a scalable route to GeCl₂. Thermodynamic modeling identifies the optimal conditions as 450°C and 0.1 MPa pressure , with a feed ratio () of 20:

4 + \text{H}2 \rightarrow \text{GeCl}_2 + 2\text{HCl}

At higher temperatures (800°C), competing side reactions, such as the formation of elemental germanium, dominate :

4 + 2\text{H}2 \rightarrow \text{Ge} + 4\text{HCl}

Pressure modulation mitigates these side reactions; lower pressures favor GeCl₂ production by shifting equilibrium away from Ge deposition .

Hydrolysis of Germanium Dichloride-Dioxane Complex

The GeCl₂·dioxane complex serves as a stabilized precursor for GeCl₂. Synthesized by reacting GeCl₄ with Ge metal in dioxane solvent , this complex hydrolyzes to form a germania (GeOₓ) glass, which undergoes thermal disproportionation at 400–500°C to yield germanium nanocrystals (Ge NCs) :

2\cdot\text{dioxane} + \text{H}2\text{O} \rightarrow \text{GeO}\text{x} + 2\text{HCl} + \text{dioxane}

This method uniquely produces nanostructured Ge, critical for optoelectronics, but requires post-synthesis etching to isolate GeCl₂.

Comparative Analysis of Preparation Methods

| Method | Temperature (°C) | Pressure | Byproducts | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Comproportionation | 300 | 0.1 mmHg | None | 85–90 | Moderate |

| GeHCl₃ Decomposition | 70 | Ambient | HCl | 75–80 | High |

| H₂ Reduction | 450–800 | 0.1–1 MPa | HCl, Ge | 30–50 | High |

| Dioxane Complex Hydrolysis | 400–500 | Ambient | HCl, GeO₂ | 60–70 | Low |

Properties

InChI |

InChI=1S/Cl2Ge/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGIKMVOLGCZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143425, DTXSID80164992 | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-11-4, 15230-48-5 | |

| Record name | Germanium chloride (GeCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10060-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.